Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate
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Overview
Description
Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate is a fluorinated organic compound with the molecular formula C₁₀H₃O₄F₁₇ and a molecular weight of 510.10 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and perfluoropropoxy groups, making it highly stable and resistant to chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate typically involves the reaction of perfluorinated alcohols with methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which make it resistant to oxidation and reduction .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the fluorine atoms under specific conditions. The reactions are typically carried out in polar solvents at moderate temperatures .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine may produce a corresponding amide, while the reaction with an alcohol may yield an ether .
Scientific Research Applications
Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific tissues.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate involves its interaction with specific molecular targets, primarily through its fluorine atoms. These interactions can influence the compound’s binding affinity and specificity for certain biological molecules, thereby affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Similar in structure but with a methoxy group instead of a perfluoropropoxy group.
2,2,3,3-Tetrafluorobutanediol: Contains similar fluorinated groups but differs in its overall structure and functional groups.
Uniqueness
Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate is unique due to its high fluorine content and the presence of perfluoropropoxy groups, which confer exceptional stability and resistance to chemical reactions . This makes it particularly valuable in applications requiring high-performance materials and specialized chemical properties.
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17O4/c1-29-2(28)3(11,6(15,16)17)30-10(26,27)5(14,8(21,22)23)31-9(24,25)4(12,13)7(18,19)20/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMADKHFVSXRTGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F17O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896514 |
Source
|
Record name | Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26131-32-8 |
Source
|
Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026131328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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